2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole
Overview
Description
2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole is a useful research compound. Its molecular formula is C22H16FN5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to have significant interactions with various biological targets
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that imidazo[1,2-a]pyridines, which are structurally similar, have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These processes could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
For instance, imidazo[1,2-a]pyridines have been linked to the phosphatidylinositol 3-kinase (PI3K) signalling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Result of Action
Some compounds with similar structures have demonstrated inhibitory activity against various tumour cell lines . Additionally, they have shown antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis and Gram-negative bacteria like Escherichia coli, Salmonella peratyphi B .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-4-methyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5S2/c1-14-21(30-22(24-14)15-5-7-16(23)8-6-15)18-9-10-20(27-26-18)29-13-17-12-28-11-3-2-4-19(28)25-17/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWMBWUBGTWUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CN5C=CC=CC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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